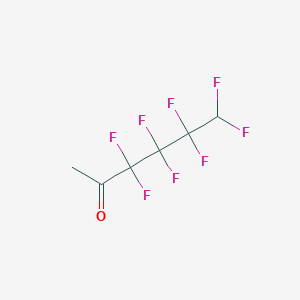

Methyl 4H-perfluorobutyl ketone

Description

Significance of Fluorine Incorporation in Organic Chemistry Research

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, a strategy that has become a cornerstone of modern chemical design. lew.ro Fluorine is the most electronegative element, and its bond with carbon is the strongest in organic chemistry. nih.govnumberanalytics.com This C-F bond imparts exceptional thermal and oxidative stability to molecules. lew.ronih.gov

The strategic placement of fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity, which is of particular importance in the development of pharmaceuticals and agrochemicals. lew.ronumberanalytics.comnumberanalytics.com For instance, incorporating fluorine can block metabolic pathways, thereby increasing the in vivo lifetime of a drug. lew.ro Beyond the life sciences, fluorinated compounds are integral to material science, finding use as liquid crystals, surfactants, advanced polymers like Teflon, and anticorrosive paints. numberanalytics.comacs.org The unique electronic properties conferred by fluorine are also harnessed to modulate the reactivity and characteristics of organometallic complexes and catalysts. acs.org

Scope of Academic Inquiry into Fluorinated Ketones

Academic research into fluorinated ketones is a vibrant and expanding field. Investigations cover a wide spectrum, from the development of novel synthetic methodologies to the exploration of their unique chemical reactivity and applications. Synthetic strategies often involve techniques such as the Claisen condensation to build the carbon skeleton and subsequent electrophilic fluorination using reagents like Selectfluor®. sapub.orgresearchgate.net

A significant area of study is the unique keto-enol tautomerism exhibited by these compounds and their tendency to form hydrates. sapub.orgresearchgate.net The strong electron-withdrawing nature of the perfluoroalkyl group greatly enhances the electrophilicity of the adjacent carbonyl carbon. researchgate.net This increased reactivity is exploited in various applications. For example, fluorinated ketones are potent and selective inhibitors of serine and cysteine proteases, making them valuable tools for studying enzyme function and for the target-based design of therapeutic agents for diseases like cancer and viral infections. researchgate.netnih.gov Researchers also utilize them as versatile trapping reagents for reactive intermediates in chemical synthesis and as derivatizing agents for the sensitive detection of fatty acids in analytical chemistry. researchgate.netnih.gov Furthermore, their thermal stability and wide liquid ranges have led to investigations into their use as specialized heat transfer fluids. google.com

The specific compound, Methyl 4H-perfluorobutyl ketone , also known by its IUPAC name 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one , serves as a case study within this class of molecules. nih.gov Research has detailed its synthesis, for instance, through the sulfuric acid-mediated cleavage of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione (B1586611), yielding the ketone at 85-87°C. fluorine1.ru

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one | nih.gov |

| CAS Number | 678-18-2 | nih.govepa.gov |

| Molecular Formula | C₆H₃F₉O | nih.gov |

| Molecular Weight | 262.07 g/mol | nih.gov |

| Boiling Point | 85-87°C | fluorine1.ru |

Synthesis Methods for Methyl Perfluoroalkyl Ketones

| Method | Description | Yield | Reference |

|---|---|---|---|

| Grignard Reaction | Reaction of alkyl Grignard reagents with perfluoroacids or their esters. | Varies | fluorine1.ru |

| Alcohol Oxidation | Oxidation of the corresponding secondary perfluorinated alcohols. | Varies | fluorine1.ru |

| Cleavage of Perfluoroacyl Acetates | Cleavage of perfluoroacyl acetic acid esters using sulfuric acid. | Good | fluorine1.ru |

| Cleavage of β-perfluoroacylvinyl ethers | Cleavage of these ethers with sulfuric acid. | 60-80% | fluorine1.ru |

| Dione Cleavage | Dropwise addition of 5,5,6,6,7,7,8,8,8-nonafluorooctane-2,4-dione to sulfuric acid at 100°C. | 88% | fluorine1.ru |

Structure

3D Structure

Properties

CAS No. |

93449-49-1 |

|---|---|

Molecular Formula |

C6H4F8O |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6-octafluorohexan-2-one |

InChI |

InChI=1S/C6H4F8O/c1-2(15)4(9,10)6(13,14)5(11,12)3(7)8/h3H,1H3 |

InChI Key |

ZPBONMADXBQFDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Chemoselectivity of Methyl 4h Perfluorobutyl Ketone Analogues

Mechanistic Investigations of Carbon-Fluorine Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a formidable challenge. However, recent advancements have shed light on mechanisms that enable the functionalization of polyfluorinated compounds.

Recent studies on polyfluoroalkylated ketones have revealed a successive and controllable C(sp3)−F functionalization pathway. This process allows for the efficient synthesis of pharmaceutically relevant fluorine- and sulfur-containing polycyclic compounds like furans and chromenes. The mechanism involves the use of sulfur (S-) and oxygen (O-) nucleophiles to achieve a quadruple C(sp3)−F bonds cleavage. This metal-free approach is advantageous due to the use of inexpensive and readily available starting materials and its broad substrate scope. researchgate.net

This relay mechanism is critical for the transformation of otherwise inert polyfluorinated chains into valuable chemical entities. The ability to selectively cleave multiple C-F bonds in a controlled manner opens new avenues for the derivatization of fluorinated ketones.

The cleavage of C-F bonds in per- and polyfluoroalkyl substances (PFAS) is a critical area of environmental and synthetic chemistry. osaka-u.ac.jp While classical methods often rely on strong reductants, newer strategies employ Lewis acid activation or the transient generation of an unsaturated bond to facilitate defluorination under milder conditions. osaka-u.ac.jpcancer.gov

In the context of polyfluoroalkyl ketones, nucleophiles play a central role in initiating the defluorination cascade. For instance, the reaction of perfluoroalkyl ketones with organophosphorus nucleophiles can lead to monodefluorinative halogenation. nih.gov The initial attack of the nucleophile on the carbonyl group can trigger a series of electronic rearrangements that ultimately lead to the expulsion of a fluoride (B91410) ion. nih.gov

Carbon-Carbon Bond Formation and Cleavage Mechanisms

The carbon framework of fluorinated ketones can undergo significant transformations, including both the formation and cleavage of carbon-carbon bonds. These reactions are often mechanistically complex and provide access to a diverse range of chemical structures.

A novel and direct transformation of methyl ketones into primary amides has been developed using an iodine-ammonia water system. This reaction proceeds in good yields under mild conditions and is proposed to occur via a tandem Lieben-Haller-Bauer reaction mechanism. nih.govorganic-chemistry.org This represents the first time such a mechanism has been proposed for this type of transformation. nih.gov

The reaction involves a sequential α-halogenation of the methyl ketone, followed by the cleavage of a carbon-carbon bond in the presence of ammonia. organic-chemistry.org The process is highly efficient for a range of aryl, heteroaryl, vinyl, and ethynyl (B1212043) methyl ketones. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on an aromatic ring attached to the ketone can enhance the reaction yield. organic-chemistry.org

Table 1: Key Features of the Tandem Lieben-Haller-Bauer Reaction for Methyl Ketone Transformation

| Feature | Description | Reference |

| Reactants | Methyl ketones or carbinols, Iodine, Aqueous Ammonia | nih.govorganic-chemistry.org |

| Product | Primary amides | nih.govorganic-chemistry.org |

| Proposed Mechanism | Tandem Lieben-Haller-Bauer | nih.govorganic-chemistry.org |

| Key Steps | Sequential α-halogenation and C-C bond cleavage | organic-chemistry.org |

| Reaction Conditions | Mild, aqueous media | nih.govorganic-chemistry.org |

The α-halogenation of ketones is a fundamental transformation that typically proceeds through an enol or enolate intermediate. wikipedia.org In acidic conditions, the reaction is catalyzed by the formation of an enol. The acid promotes the tautomerization of the ketone to its enol form, which then acts as a nucleophile and attacks the halogen. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The general mechanism for acid-catalyzed α-halogenation involves:

Protonation of the carbonyl oxygen. libretexts.orgmasterorganicchemistry.com

Deprotonation at the α-carbon to form the enol. This is often the rate-determining step. libretexts.org

Nucleophilic attack of the enol on the halogen (e.g., Br₂, Cl₂). libretexts.orgmasterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the α-halogenated ketone and regenerate the acid catalyst. libretexts.org

For fluorinated ketones, the presence of electron-withdrawing fluorine atoms can significantly influence the rate and regioselectivity of enol formation and subsequent halogenation. The electrophilic fluorination of ketones can be achieved using reagents like Selectfluor®. The reaction is believed to proceed through an enol or enolic tautomer, with the reaction rate being influenced by both steric and electronic factors. sapub.orgscispace.com In some cases, difluorination can occur, and the tendency for this depends on the stability of the initially formed monofluorinated product and the reaction conditions. sapub.orgscispace.com

Stereochemical Control in Ketone Transformations

Achieving stereochemical control in reactions involving fluorinated ketones is crucial for the synthesis of chiral molecules with specific biological activities. The presence of fluorine can pose unique challenges and opportunities for asymmetric synthesis.

Significant progress has been made in the development of stereoselective reactions for the synthesis of fluorinated compounds with stereogenic centers. This includes asymmetric alkylation, arylation, Mannich, and Michael addition reactions. rsc.org For instance, the diastereoselective Mannich reaction of α-fluoro ketones with N-tert-butylsulfinylimines provides a route to α-fluoro-β-amino ketones with high diastereoselectivity. nih.gov This method is applicable to a broad range of cyclic and linear α-fluoro ketones. nih.gov

Catalytic asymmetric methods are particularly powerful. The use of chiral catalysts, such as cinchona alkaloid derivatives, has enabled the enantioselective alkylation of α-fluorocyclic ketones. rsc.org Similarly, palladium-catalyzed asymmetric arylation of α-fluoro ketones has been achieved with high enantioselectivity using specific phosphine (B1218219) ligands. rsc.org These methods allow for the construction of challenging fluorinated quaternary carbon centers. rsc.org

The stereochemical outcome of these transformations is often dictated by the catalyst and the specific substrate. For example, in some cases, the catalyst can control the configuration of the nucleophilic carbon of an enolate and the electrophilic carbon of a coupling partner. rsc.org The development of these stereoselective methods is critical for accessing enantiomerically pure fluorinated molecules for applications in medicinal chemistry and materials science. acs.orgrsc.org

Table 2: Examples of Stereoselective Transformations of Fluorinated Ketone Analogues

| Reaction Type | Catalyst/Reagent | Product Type | Stereocontrol | Reference |

| Mannich Reaction | N-tert-butylsulfinylimines | α-fluoro-β-amino ketones | High diastereoselectivity | nih.gov |

| Asymmetric Alkylation | Cinchona base derivative | Chiral α-alkyl-α-fluoro ketones | Good to high enantioselectivity | rsc.org |

| Asymmetric Arylation | Palladium complex with chiral phosphine ligand | Chiral α-aryl-α-fluoro ketones | High enantioselectivity | rsc.org |

| Michael Addition | Cinchona base derivative | α-fluoro-α-amino-β-keto esters | High stereoselectivity | rsc.org |

Concerted Asynchronous [2+2] Cycloaddition Mechanisms

While specific literature on the concerted asynchronous [2+2] cycloaddition mechanisms of Methyl 4H-perfluorobutyl ketone analogues is not extensively detailed in the provided search results, the principles of such reactions can be inferred from related contexts in organic chemistry. In a typical [2+2] cycloaddition, two unsaturated molecules react to form a four-membered ring. The "concerted asynchronous" nature implies that while the new bonds are formed in a single step, the bond formation does not occur to the same extent at the same time. This is often the case when there is an electronic or steric asymmetry in the reacting partners. For fluorinated ketones, the strong electron-withdrawing nature of the perfluoroalkyl group significantly polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic. This electronic bias would likely lead to an asynchronous transition state in a [2+2] cycloaddition, where the initial bond formation involves the more nucleophilic part of the reacting partner and the highly electrophilic carbonyl carbon.

Further research into the pericyclic reactions of highly fluorinated ketones would be necessary to fully elucidate the specific transition state geometries and the degree of asynchronicity in these cycloadditions.

Factors Influencing Diastereoselectivity and Enantioselectivity in Ketone Additions

The stereochemical outcome of nucleophilic additions to ketones, including fluorinated analogues, is a critical aspect of modern organic synthesis. Several factors dictate the diastereoselectivity and enantioselectivity of these reactions.

Diastereoselectivity: In additions to ketones with a nearby stereocenter, such as an α-stereogenic carbon, the existing chirality can influence the direction of nucleophilic attack, leading to the preferential formation of one diastereomer over another. This is known as substrate control. Models like the Felkin-Anh model help predict the outcome by considering the steric hindrance of the substituents at the α-position. bham.ac.uk The largest group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. bham.ac.uk For ketones with α-alkoxy groups, chelation control can also play a significant role. bham.ac.uk When a chelating metal is present, it can coordinate with the carbonyl oxygen and the oxygen of the alkoxy group, creating a rigid cyclic intermediate that directs the nucleophile to attack from a specific face, often leading to the anti-diol product. bham.ac.uk Conversely, using a bulky, non-chelating protecting group on the α-alkoxy substituent can favor the syn-diol product via a standard Felkin-Anh transition state. bham.ac.uk

Enantioselectivity: Achieving high enantioselectivity in the addition of nucleophiles to prochiral ketones typically requires the use of a chiral catalyst or reagent. For instance, catalytic enantioselective methods have been developed for the transformation of various halomethyl ketones into tertiary homoallylic alcohols. acs.org These methods can achieve high yields and enantiomeric ratios (up to >99:1) by employing a small amount (0.5–5.0 mol %) of an in situ generated catalyst. acs.org The stereochemical control in these reactions can be influenced by factors such as electrostatic interactions between the halomethyl group and the catalyst, as well as steric factors that minimize repulsion. acs.org For example, palladium/phosphinooxazoline catalysts have been successfully used for the enantioselective allylation of acyclic α-fluorinated ketones. nih.gov The development of such catalytic systems is crucial for synthesizing enantioenriched α-fluoro ketones, which are valuable in various fields. nih.gov

| Factor | Influence on Selectivity | Example |

| Substrate Control (Diastereoselectivity) | Existing stereocenters direct incoming nucleophiles. | Felkin-Anh model predicts the major diastereomer based on steric hindrance. bham.ac.uk |

| Chelation Control (Diastereoselectivity) | Chelating groups form rigid intermediates, directing nucleophilic attack. | α-alkoxy ketones can form chelated intermediates with metal ions, leading to specific diastereomers. bham.ac.uk |

| Chiral Catalysts (Enantioselectivity) | Catalysts create a chiral environment, favoring one enantiomer. | Palladium/phosphinooxazoline catalysts for enantioselective allylation of α-fluorinated ketones. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between substrate and catalyst influence the transition state. | Electrostatic attraction between a halomethyl group and a catalyst can enhance enantioselectivity. acs.org |

| Steric Hindrance | The size of substituents on the ketone and nucleophile affects the approach trajectory. | Bulky protecting groups can block one face of the ketone, directing attack to the other. |

Intrinsic Reactivity and Tautomerism in Fluorinated Ketones

The introduction of fluorine atoms into a ketone structure dramatically alters its fundamental chemical properties, particularly the reactivity of the carbonyl group and its equilibrium with the corresponding hydrate (B1144303).

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of fluorinated ketones. These approaches model the behavior of electrons to predict molecular properties and reaction outcomes.

Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms of organofluorine compounds. For instance, DFT calculations have been instrumental in understanding the α-defluorinative halogenation of perfluoroalkyl ketones. nih.gov These studies reveal that the interaction between a phosphorus-based reagent and the ketone's carbonyl group is a critical factor from both thermodynamic and kinetic standpoints. nih.gov

In one study, the reaction mechanism was elucidated using the M06-2X-D3 functional, which is well-suited for non-covalent interactions, with a 6-31+G(d,p) basis set and the SMD solvation model to simulate the solvent environment. nih.gov The calculations showed that the initial step involves the nucleophilic attack of a phosphoramidite (B1245037) on the carbonyl group, leading to the formation of a three-membered oxaphosphirane intermediate. nih.gov This process is crucial for the subsequent cleavage of the strong C-F bond.

Plausible mechanisms for the electrophilic fluorination of cyclic ketones using Selectfluor® have also been proposed based on experimental and spectroscopic data, suggesting that the reaction is governed by a combination of steric and electronic effects. scispace.comsapub.org The proposed mechanism involves the enol form of the ketone attacking the fluorinating agent. scispace.comsapub.org While not a direct DFT study, these mechanistic proposals provide a foundation for future computational investigations into the C-F bond formation in similar systems.

The following table summarizes key aspects of DFT studies on related fluorinated ketones:

| Study Focus | Computational Method | Key Findings | Reference |

| α-Defluorinative Halogenation | M06-2X-D3/6-31+G(d,p)/SMD | P-F interaction is thermodynamically and kinetically favorable for C-F activation. | nih.gov |

| Electrophilic Fluorination | Mechanistic proposal based on experimental data | Reaction proceeds through an enol intermediate; governed by steric and electronic effects. | scispace.comsapub.org |

| Reaction of Fluorine with Acetone | G3MP2 level theory with MP2/6-311G(d,p) optimizations | The reaction proceeds via two main pathways: direct hydrogen abstraction and addition to the C=O double bond. researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to understand the fundamental properties of fluorinated compounds. For example, ab initio calculations have been used to investigate the keto-enol tautomerism of cyclic fluorinated 1,3-diketones, which is crucial for understanding their reactivity. researchgate.net

In a broader context of per- and polyfluoroalkyl substances (PFAS), ab initio investigations have been conducted on their adsorption on zerovalent iron (Fe⁰) surfaces. nih.gov These studies employ DFT to examine the influence of chain length, functional group, and solvation on the adsorption process. The results indicate that the adsorption of PFAS molecules is generally thermodynamically favorable. nih.gov Such studies, while not on methyl 4H-perfluorobutyl ketone itself, highlight the capability of ab initio methods to probe the interactions of fluorinated molecules with surfaces, which is relevant for understanding their environmental fate and potential remediation strategies.

A computational study on the reaction of the fluorine atom with acetone, a non-fluorinated ketone analog, utilized high-level ab initio methods like G3MP2 and CCSD to ensure the accuracy of the calculated potential energy surface. researchgate.net This study revealed that the reaction is barrierless and proceeds through both abstraction and addition pathways. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules, MD can provide detailed insights into dynamic processes.

MD simulations have also been used to explore the microscopic mechanisms of the tribological properties of fluorinated polymers. acs.org These simulations can analyze changes in the friction mechanism at a molecular level, which can be conceptually extended to understand the interactions of smaller fluorinated molecules in biological systems. Furthermore, MD simulations of perfluorinated ionomer membranes have provided insights into the static and dynamic properties of water and side chains within the membrane, highlighting the strong interactions of water with sulfonic acid groups. acs.orgrsc.org

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of complex reaction mechanisms is a key area where computational chemistry provides invaluable contributions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.

Computational studies on the α-functionalization of ketones have utilized DFT to investigate the mechanism of domino reactions and to understand the chemoselectivity at the α-carbon. mdpi.com By calculating the Gibbs free energy of transition states, researchers can rationalize why certain products are formed preferentially. For example, in a study of an acyloxylation domino reaction, DFT calculations showed that the activation energy for a side reaction was low enough to proceed at the reaction temperature, explaining the formation of by-products. mdpi.com

In the context of fluorinated ketones, a formal hydroperfluoroalkylation of enones has been developed, and a plausible mechanism for the radical perfluoroalkylation of a catecholboron enolate has been proposed. semanticscholar.org The initiation step is believed to involve the generation of a perfluoroalkyl radical through blue LED irradiation of a perfluoroalkyl iodide/amine complex. semanticscholar.org While not a detailed computational study of the energy profile, this proposed mechanism lays the groundwork for future theoretical investigations to map out the transition states and intermediates involved.

Advanced Computational Techniques in Organocatalysis and Fluorination Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and computational techniques are pivotal in understanding and optimizing these reactions. In the context of fluorination, where stereocontrol is essential, computational chemistry elucidates reaction mechanisms, transition states, and the origins of enantioselectivity.

Advanced computational methods, particularly Density Functional Theory (DFT), are extensively used to model organocatalytic fluorination reactions. For instance, in the α-fluorination of aldehydes or ketones, DFT calculations can map the entire catalytic cycle. princeton.edu This involves modeling the formation of an enamine intermediate from the reaction of the carbonyl compound with a chiral amine catalyst, its subsequent reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), and finally, the hydrolysis of the resulting intermediate to yield the fluorinated product and regenerate the catalyst. princeton.edunih.gov By calculating the energy profiles of different potential pathways, researchers can identify the most favorable mechanism and the rate-determining step.

A key success of computational modeling in this area is explaining the high levels of enantioselectivity achieved. By analyzing the transition state structures for the fluorine transfer step, it's possible to identify the specific non-covalent interactions (such as hydrogen bonding or steric hindrance) that direct the fluorinating agent to one face of the enamine. princeton.edukcl.ac.uk This understanding allows for the rational design of catalysts with modified structures to improve selectivity or reactivity. For example, modifying the bulky groups on the catalyst can create a more defined chiral pocket, enhancing the facial discrimination of the incoming electrophile. nih.gov

Furthermore, computational studies can predict how changes in the substrate, catalyst, or reaction conditions will affect the outcome. nih.gov This predictive power accelerates the discovery of new reactions and expands their applicability to a wider range of molecules, including complex fluorinated ketones. nih.govrsc.org The interplay between steric and electronic effects, which is particularly complex in fluorinated systems, can be disentangled through detailed computational analysis, providing insights that are not readily accessible through experiments alone. nih.gov

Computational Analysis of Molecular Properties and Interactions

Computational chemistry provides a powerful lens for examining the intrinsic molecular properties of this compound and its interactions with its environment. These analyses are fundamental to predicting its physical characteristics, chemical reactivity, and potential applications.

Quantum mechanical calculations, predominantly using DFT, are the workhorse for investigating the electronic structure and geometry of fluorinated ketones. nih.govnih.gov These calculations can accurately predict key structural parameters such as bond lengths and angles. For this compound, the strong electron-withdrawing nature of the perfluorobutyl group significantly influences the carbonyl group. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

The molecular electrostatic potential (MEP) is a valuable tool derived from computational analysis that maps the electron density distribution. researchgate.net For a fluorinated ketone, the MEP would show a highly positive potential around the carbonyl carbon, confirming its electrophilic character, and a negative potential around the carbonyl oxygen and fluorine atoms. This information is critical for predicting how the molecule will interact with other reagents.

Frontier molecular orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also provides key insights into reactivity. researchgate.netemerginginvestigators.org The energy of the LUMO and its localization on the molecule can indicate its susceptibility to nucleophilic attack. For this compound, the LUMO is expected to be centered on the carbonyl group. The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability. emerginginvestigators.org

Computational methods are also crucial for understanding non-covalent interactions. The presence of multiple fluorine atoms allows for the formation of halogen bonds and other weak interactions that can be critical in crystal packing and in directing the assembly of molecules in solution. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these interactions. Moreover, the stability of hydrates, which is a known characteristic of electron-deficient ketones, can be accurately predicted using computational models that include solvent effects. nih.govsapub.org

Table 1: Representative Calculated Molecular Properties of a Fluorinated Ketone This table presents typical data obtained from DFT calculations for fluorinated ketones, illustrating the insights gained from computational analysis.

| Property | Illustrative Calculated Value | Computational Method | Significance |

| Dipole Moment | ~2.7 D | DFT/B3LYP | Indicates a high degree of molecular polarity. |

| HOMO Energy | ~ -8.2 eV | DFT/B3LYP | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | DFT/B3LYP | Indicates susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | ~ 6.4 eV | DFT/B3LYP | Correlates with chemical reactivity and stability. emerginginvestigators.org |

| C=O Vibrational Frequency | ~1770 cm⁻¹ | DFT/B3LYP | Higher than non-fluorinated ketones due to inductive effects. |

| Hydration Energy (ΔGhydration) | Favorable | IEF/MST continuum model | Shows the thermodynamic propensity to form a hydrate (B1144303) in water. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental to delineating the molecular architecture of methyl 4H-perfluorobutyl ketone. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful in providing detailed structural and connectivity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Mechanistic Probes and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the compound's structure and is crucial for monitoring reaction progress and identifying products.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) group, with its chemical shift influenced by the adjacent carbonyl and perfluoroalkyl groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the carbons within the perfluorobutyl chain. The chemical shifts of the carbons in the fluorinated chain are significantly affected by the attached fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly informative technique. cfplus.cz It offers a wide chemical shift range and high sensitivity for fluorine nuclei, allowing for detailed analysis of the perfluoroalkyl chain. chemrxiv.org This is instrumental in confirming the structure and purity of the compound and can be used as a probe in mechanistic studies of reactions involving the ketone. cfplus.czchemrxiv.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 2.2 - 2.5 | Singlet | CH₃ |

| ¹³C | 195 - 205 | Singlet | C=O |

| ¹³C | 25 - 35 | Quartet | CH₃ |

| ¹³C | 105 - 125 | Complex Multiplets | CF₂, CF₃ |

| ¹⁹F | -80 to -85 | Triplet | CF₃ |

| ¹⁹F | -120 to -125 | Complex Multiplet | CF₂ |

| ¹⁹F | -125 to -130 | Complex Multiplet | CF₂ |

Mass Spectrometry (MS) for Reaction Monitoring, Identity Confirmation, and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound. It is also invaluable for monitoring the progress of chemical reactions in real-time and for analyzing the fragmentation patterns to further confirm the structure. nih.govnih.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orglibretexts.org This would result in the loss of a methyl radical (•CH₃) or a perfluorobutyl radical (•C₄F₉).

McLafferty Rearrangement: While less likely due to the absence of gamma-hydrogens on the perfluorobutyl chain, this rearrangement is a characteristic fragmentation for carbonyl compounds with longer alkyl chains. libretexts.orgslideshare.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

| 262 | [C₆H₃F₉O]⁺ | Molecular Ion (M⁺) |

| 243 | [C₅F₉O]⁺ | Loss of CH₃ |

| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Coupling chromatography with mass spectrometry provides a powerful analytical platform with high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and PFAS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS) in various matrices. nih.govnewmoa.org This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. dtic.mil For this compound, a reversed-phase LC method would typically be employed, where the compound is separated based on its hydrophobicity. The mass spectrometer is then used for detection and quantification, often in multiple reaction monitoring (MRM) mode for enhanced selectivity. nih.govnih.gov This is particularly useful when analyzing samples where the ketone may be present at trace levels alongside other PFAS compounds. nih.govdtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Biologically Produced Ketones

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. nih.govmdpi.comnih.gov In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer for detection and identification. umpsa.edu.myresearchgate.net GC-MS is a robust and widely used technique for the qualitative and quantitative analysis of volatile organic compounds in environmental and biological samples. nih.gov

Table 3: Typical GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Typical Setting |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 280 °C) |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

While this compound itself is not chiral, High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of related compounds that may have stereoisomers. For instance, if the ketone were to undergo a reaction that introduces a chiral center, HPLC with a chiral stationary phase would be necessary to separate and quantify the resulting enantiomers or diastereomers. The choice of column and mobile phase is crucial for achieving successful separation. sielc.com

X-ray Crystallography for Covalent Complex Structure Determination

X-ray crystallography stands as a powerful technique for the three-dimensional structural elucidation of crystalline compounds, including covalent adducts of this compound. nih.gov This method provides unequivocal evidence of covalent bond formation and offers detailed insights into the molecular geometry, bond angles, and intermolecular interactions of the resulting complex. nih.gov While specific crystallographic data for covalent complexes of this compound are not extensively documented in publicly available literature, the principles of this technique and studies on related fluorinated ketones provide a strong basis for its application.

The formation of a covalent adduct between this compound and another molecule, such as a protein or a nucleophilic species, can be confirmed by obtaining a high-resolution crystal structure. The process involves the careful crystallization of the adduct, followed by its exposure to a focused X-ray beam. The diffraction pattern generated is then used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms in the crystal lattice. nih.gov

Research on other perfluorinated ketones, such as perfluorophenyl substituted β-diketones, has demonstrated the utility of X-ray crystallography in characterizing their solid-state structures and understanding intermolecular interactions like arene-perfluoroarene stacking. sapub.orgscispace.com These studies highlight the capability of X-ray diffraction to define the conformations and tautomeric forms of fluorinated ketones, which can be crucial in understanding their reactivity. scispace.comresearchgate.net For instance, the analysis of crystal structures can reveal how the highly electronegative fluorine atoms influence molecular packing and contribute to the stability of the crystal. sapub.org

In the context of covalent adducts, X-ray crystallography can definitively identify the site of covalent modification on a target molecule and the specific orientation of the bound this compound moiety. nih.gov This level of structural detail is invaluable for structure-activity relationship (SAR) studies and for the rational design of molecules with specific binding properties.

Table 1: Representative Crystallographic Data for a Hypothetical Covalent Adduct of this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 9.89 |

| β (°) | 95.6 |

| Volume (ų) | 1592.3 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation (e.g., Deuterium (B1214612) Exchange)

Isotopic labeling, particularly deuterium (²H) exchange, is a sophisticated technique used to trace the pathways of chemical reactions and elucidate their mechanisms. chem-station.com By replacing hydrogen atoms with deuterium at specific positions within a molecule, researchers can follow the transformation of the labeled compound and gain insights into bond-breaking and bond-forming steps. researchgate.net While specific deuterium exchange studies on this compound are not widely reported, the principles of this methodology are broadly applicable to understanding its reactivity.

Deuterium exchange studies are particularly useful for investigating reactions that involve the transfer of protons. In the case of ketones, the acidity of α-hydrogens can be probed by their exchange with deuterium in a deuterated solvent, a process that can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.gov The rate of this exchange can provide information about the stability of the enol or enolate intermediates, which are often key to the reactivity of ketones. sapub.orgresearchgate.net

For this compound, which has α-hydrogens on the methyl group, deuterium exchange could be employed to study its enolization and subsequent reactions. For example, in a base-catalyzed reaction, the rate of deuterium incorporation at the methyl position would reflect the rate of enolate formation. This information is critical for understanding and optimizing reactions where the enolate of this compound is a reactive intermediate.

Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate of the deuterated compound is compared to the non-deuterated analogue, can reveal whether the cleavage of a C-H bond is a rate-determining step in a reaction. chem-station.com A significant KIE would suggest that the breaking of the C-H bond is energetically important for the reaction to proceed.

Table 2: Hypothetical Deuterium Exchange Data for this compound

| Experimental Condition | % Deuterium Incorporation at Methyl Group (after 24h) |

| D₂O, NaOD (cat.), 25°C | 95% |

| D₂O, DCl (cat.), 25°C | <5% |

| CD₃OD, NaOCH₃ (cat.), 25°C | 98% |

Note: This table presents hypothetical data for illustrative purposes.

These advanced analytical methodologies, X-ray crystallography and isotopic labeling studies, provide the detailed and specific data necessary to fully characterize the structure and reactivity of this compound at a molecular level. While direct research on this specific compound may be limited, the application of these established techniques, guided by findings from related fluorinated ketones, is essential for advancing its scientific understanding and potential technological applications.

Applications in Advanced Chemical and Material Science Research Non Clinical Focus

Biochemical Probe Development and Enzyme Mechanism Studies

Peptidyl fluoromethyl ketones (PFMKs) are a significant class of compounds used as selective inhibitors and activity-based probes for serine and cysteine proteases. nih.govnih.gov These molecules typically consist of a peptide sequence that provides specificity for a particular enzyme and a fluoromethyl ketone "warhead" that reacts with a nucleophilic residue in the enzyme's active site. nih.govmdpi.com The high electrophilicity of the carbonyl carbon in the fluorinated ketone makes it a prime target for attack by active site residues like serine or cysteine, leading to the formation of a stable covalent bond. nih.govnih.gov

This targeted and often irreversible inhibition allows for the specific labeling and quantification of active proteases in complex biological mixtures. nih.govnih.gov The selectivity of these probes can be finely tuned by modifying the peptide sequence, particularly the amino acid at the P1 position, which is adjacent to the electrophilic ketone. nih.gov PFMKs have been successfully designed to target a variety of proteases, including cathepsins, caspases, and calpain I. nih.gov

Fluorinated ketones are potent inhibitors of a wide range of hydrolytic enzymes, including esterases. nih.govacs.org Their inhibitory power stems from the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an active site serine residue. nih.govnih.gov This results in the formation of a stable tetrahedral adduct that mimics the transition state of the normal enzymatic reaction, effectively inactivating the enzyme. nih.gov

The inhibitory activity of fluorinated ketones is influenced by a balance between the intrinsic reactivity of the ketone and steric factors related to how well the inhibitor fits into the enzyme's active site. nih.gov Quantum mechanical and molecular dynamics studies have shown that while the degree of fluorination enhances the electrophilicity of the carbonyl carbon, the proper alignment of the inhibitor's alkyl chain within the binding site can also play a crucial role in its effectiveness. nih.gov These compounds serve as valuable tools for studying enzyme mechanisms, providing insights that can aid in the design of new drugs. nih.govnih.gov

Elucidation of Irreversible Enzyme Inhibition Pathways

While specific studies detailing the use of Methyl 4H-perfluorobutyl ketone in elucidating irreversible enzyme inhibition pathways are not extensively documented, the chemical properties of perfluorinated ketones (PFKs) in general provide a basis for their potential role in such research. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is a key feature in the design of enzyme inhibitors.

Smaller perfluorinated ketones are known for their vigorous reactivity with water or alcohols to form stable gem-diol hydrates. regulations.gov This reactivity with nucleophiles could extend to the amino acid residues, such as cysteine or serine, found in the active sites of enzymes. Such a reaction could lead to the formation of a stable, covalent bond, resulting in irreversible inhibition. However, for larger, alpha-branched fluoroketones, this tendency to form hydrates is reduced due to steric hindrance and lower water solubility, making them more resistant to hydrolysis. regulations.gov Bioactive trifluoromethyl ketones (TFMKs) have been summarized as a class of compounds relevant to enzyme inhibition. researchgate.net The study of how variations in the fluoroalkyl chain length and structure, as seen in this compound, affect the kinetics and mechanism of enzyme inactivation could provide valuable insights into the design of specific and potent irreversible inhibitors.

Precursors and Building Blocks in Complex Organic Synthesis

Synthesis of Drug-like Heterocycles and Biorelevant Scaffolds

Perfluorinated ketones serve as versatile building blocks for constructing complex fluorinated molecules, including drug-like heterocyclic scaffolds. Their enhanced electrophilicity allows them to participate in reactions where non-fluorinated analogues would be unreactive.

A notable application is in asymmetric cycloaddition reactions. For instance, N-Heterocyclic Carbene (NHC)-catalyzed redox formal [2+2] cycloadditions between α-aroyloxyaldehydes and perfluorinated ketones have been developed. st-andrews.ac.uk This methodology provides a route to highly functionalized and stereodefined fluorinated oxetanes. st-andrews.ac.uk Research has demonstrated that perfluorobutyl substituted ketones can be successfully employed in these reactions, reacting with various α-aroyloxyaldehydes to produce the desired products in good yield with excellent enantioselectivity. st-andrews.ac.uk Furthermore, the introduction of heterocyclic structures, such as 2-pyridyl groups, into the ketone reactants allows for the synthesis of more complex, heterocycle-containing products. st-andrews.ac.uk The addition of bis-nucleophiles to α,β-difluoro-β-perfluorinated ketones via Michael addition also represents a strategy for synthesizing novel organofluorine compounds. researchgate.net These examples highlight the utility of perfluorinated ketones as precursors for generating unique, biorelevant scaffolds that incorporate fluorine atoms, a common strategy in medicinal chemistry to modulate a drug's metabolic stability and pharmacokinetic properties.

Intermediate in the Preparation of α,β-Unsaturated Carbonyl Compounds

The use of this compound as a direct intermediate in the synthesis of α,β-unsaturated carbonyl compounds is not a widely reported transformation. Typically, synthetic routes involve the preparation of fluorinated ketones from other precursors, such as the perfluoroacylation of alkenes. researchgate.net

However, related transformations of perfluoroalkyl ketones demonstrate their utility in forming new carbon-carbon double bonds. One such method is the Peterson olefination, which has been applied to the methylenation of perfluoroalkyl ketones. nih.gov This reaction involves the addition of a metalated α-silyl carbanion to the ketone, followed by elimination to form an alkene. nih.gov While this specific application results in a terminal alkene, the underlying principle of converting the highly electrophilic perfluorinated carbonyl group into a C=C bond is significant. In principle, if the α-silyl carbanion contained an appropriately masked carbonyl functionality, a subsequent deprotection step could yield an α,β-unsaturated carbonyl compound. Another approach involves the convergent synthesis of α,β-unsaturated trifluoromethyl ketones from aliphatic iodides and dithiocarbonates, a process that proceeds through a masked enol carbonate intermediate. researchgate.net

Utility in the Direct Synthesis of Primary Amides

A novel and efficient method for the direct conversion of methyl ketones into primary amides has been developed, a reaction for which this compound could be a suitable substrate. This transformation utilizes an iodine-ammonia (I₂-NH₃·H₂O) system in an aqueous medium under mild conditions. researchgate.netacs.org The reaction proceeds with good yields for a variety of aryl, heteroaryl, vinyl, and ethynyl (B1212043) methyl ketones. researchgate.net

The proposed mechanism for this transformation is a tandem Lieben-Haller-Bauer reaction. researchgate.netacs.org This process is believed to occur through two key sequential steps:

α-Halogenation: The methyl ketone first undergoes an α-halogenation (specifically, iodination) in the presence of molecular iodine.

Carbon-Carbon Bond Cleavage: The resulting α-iodo ketone is then subjected to nucleophilic attack by ammonia, leading to the cleavage of the carbon-carbon bond and subsequent formation of the primary amide and iodoform. researchgate.net

Optimization studies have shown that water is a highly effective solvent for this transformation, and the reaction yields are enhanced with electron-withdrawing substituents on the ketone. researchgate.net This environmentally friendly method, using readily available reagents, offers a direct and practical route to primary amides, which are fundamental structures in pharmaceuticals and organic chemistry. researchgate.net

Biofuel Research and Development

Assessment of Biotechnologically Produced Methyl Ketones as Drop-in Biofuels

A blend of medium-chain length methyl ketones, which can be produced biotechnologically, has been identified as a promising sustainable, drop-in biofuel candidate. researchgate.net These biofuels are fully compatible with existing diesel engine infrastructure and offer the potential to significantly reduce greenhouse gas emissions in the transportation sector. mdpi.comresearchgate.net

The production of these methyl ketones has been successfully demonstrated at high yields using genetically modified microorganisms. A key production host is the bacterium Pseudomonas taiwanensis VLB120. st-andrews.ac.ukresearchgate.net Metabolic engineering strategies were employed to optimize the production pathway, including:

Disruption of β-oxidation: The β-oxidation cycle was truncated to prevent the degradation of fatty acid intermediates. st-andrews.ac.ukmdpi.com

Overexpression of key enzymes: A thioesterase was overexpressed to channel 3-keto-acyl CoAs from the modified β-oxidation cycle towards methyl ketone formation. st-andrews.ac.uk

This engineered strain, cultivated in fed-batch fermentations with in situ product extraction using n-decane as a solvent, has achieved remarkable production titers. st-andrews.ac.ukmdpi.com This integrated bioprocess simplifies downstream purification, as the methyl ketone product can be easily separated from the aqueous fermentation broth by decantation. researchgate.net

**Table 1: Methyl Ketone Production Metrics in Engineered *P. taiwanensis***

| Strain | Cultivation Method | Final Titer (in aqueous phase) | Final Titer (in organic phase) | Productivity | Yield (% of theoretical max) | Reference |

|---|---|---|---|---|---|---|

| VLB120 Δ3 pProd | Fed-batch | 2.1 g/L | - | - | - | st-andrews.ac.uk |

| VLB120 Δ6 pProd | Fed-batch | 9.8 g/L | 69.3 g/L | 132 mg/L/h | 53% | st-andrews.ac.uk |

The resulting methyl ketone blend, composed of saturated and monounsaturated congeners, exhibits excellent fuel properties. mdpi.com Assessments in single-cylinder research engines have shown that it combines the efficient combustion characteristic of diesel fuel with the clean combustion profile of other oxygenated fuels, demonstrating superior performance compared to standard diesel under tested conditions. mdpi.com Furthermore, properties such as the derived cetane number, flash point, and kinematic viscosity fall within diesel fuel specifications, and the blend shows good storability and reduced ecotoxicity. mdpi.comresearchgate.net

Future Directions in Methyl 4h Perfluorobutyl Ketone Research

Advancements in Catalytic Enantioselective Synthesis and Novel Catalytic Systems

The synthesis of chiral fluorinated molecules is of paramount importance, particularly for the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms can dictate biological activity. Future research will likely focus on developing highly efficient and selective methods for producing enantiomerically pure forms of methyl 4H-perfluorobutyl ketone and related structures.

A significant area of development is the use of organocatalysis for the asymmetric α-fluorination of ketones. scispace.com This approach avoids the use of metal catalysts, offering a more sustainable and often more versatile route to chiral fluorinated compounds. Researchers are continually exploring new libraries of amine catalysts, such as those derived from Cinchona alkaloids, to overcome long-standing challenges in achieving high enantioselectivity in ketone fluorination. scispace.com The development of bifunctional iminophosphorane superbases is another promising avenue, facilitating direct aldol (B89426) additions to form α-fluorinated tertiary alcohols with high enantioselectivity. wikipedia.org

Furthermore, the exploration of novel catalytic systems extends to metal-catalyzed methods. For instance, the use of copper-NHC (N-heterocyclic carbene) complexes has shown promise in the enantioselective synthesis of related fluorinated compounds. wiseguyreports.com Future work could adapt these systems for the specific substrate of this compound, potentially through high-throughput screening of various metal-ligand combinations to optimize yield and enantiomeric excess. The development of catalysts that can be easily recovered and recycled will also be a key focus to enhance the sustainability of these synthetic processes. wikipedia.org

Expanding Mechanistic Understanding via State-of-the-Art Computational Methods

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new synthetic strategies. sapub.org For this compound, future computational research will be crucial in understanding its reactivity and interactions at a molecular level.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the transition states of reactions involving this ketone, providing insights into the factors that control selectivity. nih.gov For example, computational studies can help to understand the mechanism of electrophilic fluorination, clarifying whether the reaction proceeds through a polar mechanism involving an "F+" species or a single electron transfer (SET) process with an "F•" radical. google.comresearchgate.net Such studies can also predict the keto-enol tautomerism of fluorinated ketones, which is critical for understanding their reactivity. google.comresearchgate.net

Moreover, computational methods are vital for predicting the physicochemical properties of fluorinated compounds, which can be challenging to determine experimentally. nih.gov These predictions can aid in the design of molecules with specific properties for various applications. As computational power and algorithmic efficiency continue to improve, these methods will provide increasingly accurate and detailed insights into the behavior of this compound, accelerating the development of its potential applications.

Exploration of Novel Applications in Sustainable Chemistry and Advanced Materials

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and specific electronic characteristics, make them attractive for a range of applications in sustainable chemistry and advanced materials. nih.gov While specific applications for this compound are not yet well-defined, research into related compounds offers a glimpse into potential future directions.

One area of interest is the use of fluorinated ketones as specialized solvents or heat-transfer fluids, particularly in the electronics and semiconductor industries. google.com The high dielectric strength and thermal stability of perfluorinated ketones make them suitable for these demanding applications. Future research could evaluate the performance of this compound in these contexts, focusing on its efficiency, stability, and environmental profile.

In the realm of advanced materials, fluorinated ketones can serve as building blocks for the synthesis of novel polymers and other materials with tailored properties. The incorporation of fluorine can enhance the chemical resistance, thermal stability, and other performance characteristics of materials. nih.gov Additionally, the reactivity of the ketone group allows for further chemical modification, opening up possibilities for creating a wide range of functional materials. Research into the use of fluorinated ketones as trapping reagents for reactive intermediates, such as carbenes, also points towards their utility in synthesizing complex fluorinated molecules for materials science and pharmaceutical applications. wikipedia.org

Development of New Analytical Techniques for Trace Analysis and Complex Matrices of Fluorinated Compounds

The proliferation of fluorinated compounds in various industrial and consumer products has necessitated the development of sensitive and robust analytical methods for their detection and quantification, particularly at trace levels and in complex environmental and biological matrices. Future research in this area will be critical for monitoring the fate and transport of compounds like this compound.

Current methods for the analysis of fluorinated compounds often rely on advanced chromatographic techniques coupled with mass spectrometry, such as Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). However, the vast diversity of fluorinated compounds presents a significant analytical challenge. Future work will likely focus on developing methods that can simultaneously detect a broader range of these compounds.

A key area of development is the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. google.comresearchgate.net This technique is highly specific for fluorine-containing compounds and can provide detailed structural information. Advances in NMR technology, such as higher field strengths and more sensitive probes, will enhance its utility for trace analysis. Furthermore, the development of new sample preparation and extraction techniques will be crucial for isolating fluorinated ketones from complex matrices and improving the accuracy and reliability of analytical measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.